molecular formula C12H10FNO B14848528 6-(3-Fluorophenyl)pyridine-2-methanol

6-(3-Fluorophenyl)pyridine-2-methanol

Cat. No.: B14848528
M. Wt: 203.21 g/mol
InChI Key: YFDACOYVMKCRSI-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyridine-2-methanol is a fluorinated pyridine derivative characterized by a hydroxymethyl group at the 2-position of the pyridine ring and a 3-fluorophenyl substituent at the 6-position.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[6-(3-fluorophenyl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-7,15H,8H2

InChI Key

YFDACOYVMKCRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)pyridine-2-methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridinemethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)pyridine-2-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-(3-Fluorophenyl)pyridine-2-carboxaldehyde, while reduction can produce 6-(3-Fluorophenyl)pyridine-2-amine .

Scientific Research Applications

6-(3-Fluorophenyl)pyridine-2-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of Pyridine-Methanol Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-Fluorophenyl (6), -CH2OH (2) C12H10FNO 219.22* Intermediate for drug synthesis Inferred
6-(3-(Trifluoromethoxy)phenyl)pyridine-2-methanol 3-CF3O-Ph (6), -CH2OH (2) C13H10F3NO2 285.22 Structural analog with enhanced hydrophobicity
(6-Fluoro-2-methyl-3-pyridyl)methanol -F (6), -CH3 (2), -CH2OH (3) C7H8FNO 157.14 CAS 884494-98-8; potential bioisostere
(2-Chloro-5-fluoropyridin-3-yl)methanol -Cl (2), -F (5), -CH2OH (3) C6H5ClFNO 177.56 Halogenated derivative for reactivity studies
(6-Methoxypyridin-2-yl)methanol -OCH3 (6), -CH2OH (2) C7H9NO2 139.15 Electron-donating substituent effects

*Molecular weight calculated based on structural formula.

Electronic and Steric Effects

  • Hydrophobicity: The trifluoromethoxy substituent in 6-(3-(Trifluoromethoxy)phenyl)pyridine-2-methanol increases lipophilicity, which may improve blood-brain barrier penetration in neurological drug candidates compared to the less hydrophobic 3-fluorophenyl variant .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition: Fluorophenyl-pyridine derivatives, such as the nNOS inhibitor 8c (), demonstrate the role of fluorine in enhancing binding affinity to biological targets .
  • Material Science : Trifluoromethyl and methoxy variants () are explored for their stability in high-performance polymers .

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